Ethyl 4-chloro-3-ethylbenzoylformate Ethyl 4-chloro-3-ethylbenzoylformate
Brand Name: Vulcanchem
CAS No.: 1373519-61-9
VCID: VC7719492
InChI: InChI=1S/C12H13ClO3/c1-3-8-7-9(5-6-10(8)13)11(14)12(15)16-4-2/h5-7H,3-4H2,1-2H3
SMILES: CCC1=C(C=CC(=C1)C(=O)C(=O)OCC)Cl
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68

Ethyl 4-chloro-3-ethylbenzoylformate

CAS No.: 1373519-61-9

Cat. No.: VC7719492

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-3-ethylbenzoylformate - 1373519-61-9

Specification

CAS No. 1373519-61-9
Molecular Formula C12H13ClO3
Molecular Weight 240.68
IUPAC Name ethyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C12H13ClO3/c1-3-8-7-9(5-6-10(8)13)11(14)12(15)16-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key STPGNGSDZLEHAQ-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)C(=O)C(=O)OCC)Cl

Introduction

Ethyl 4-chloro-3-ethylbenzoylformate is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol. It is classified as an ester derivative of benzoylformate, featuring a benzene ring substituted with chlorine and ethyl groups. This compound is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials.

Laboratory Synthesis

Ethyl 4-chloro-3-ethylbenzoylformate is synthesized through the esterification of 4-chloro-3-ethylbenzoic acid with ethyl formate. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions.

Reaction Scheme:

4-chloro-3-ethylbenzoic acid+ethyl formateH+ (acid catalyst)Ethyl 4-chloro-3-ethylbenzoylformate\text{4-chloro-3-ethylbenzoic acid} + \text{ethyl formate} \xrightarrow{\text{H+ (acid catalyst)}} \text{Ethyl 4-chloro-3-ethylbenzoylformate}

Industrial Production

In industrial settings, continuous flow reactors are often used to enhance yield and purity. Advanced catalysts, such as zeolites or acid-functionalized resins, may be employed to optimize reaction efficiency.

Chemical Reactivity

Ethyl 4-chloro-3-ethylbenzoylformate exhibits diverse reactivity due to its ester and aromatic functionalities.

Common Reactions:

  • Oxidation

    • Oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) can oxidize the compound to produce carboxylic acids or ketones.

  • Reduction

    • Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) reduce the ester group to alcohols.

  • Substitution

    • The chlorine atom can undergo nucleophilic substitution with reagents like amines, thiols, or alkoxides.

Example Products:

Reaction TypeProduct
Oxidation4-chloro-3-ethylbenzoic acid
ReductionEthyl 4-chloro-3-ethylbenzyl alcohol
SubstitutionSubstituted benzoylformates

Pharmaceutical Applications

Ethyl 4-chloro-3-ethylbenzoylformate serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). It is particularly valuable in producing chiral intermediates for drugs such as statins (e.g., atorvastatin).

Agrochemical Development

The compound is utilized in the synthesis of herbicides and pesticides due to its reactivity and ability to form complex molecules.

Material Science

It is applied in polymer chemistry for creating advanced materials with specific functional properties.

Biological Activity

Although ethyl 4-chloro-3-ethylbenzoylformate itself is not directly pharmacologically active, its derivatives have been studied for their biological properties:

  • Enzymatic Interactions: It acts as a substrate for aldehyde reductases, enabling asymmetric reduction reactions critical for synthesizing enantiomerically pure compounds.

  • Potential Therapeutics: Research into its derivatives has shown promise in developing anti-inflammatory agents and enzyme inhibitors.

Comparison with Related Compounds

Ethyl 4-chloro-3-ethylbenzoylformate shares structural similarities with other benzoylformates but differs in reactivity due to its unique substituents.

CompoundMolecular FormulaKey Difference
Ethyl 4-chloro-3-methylbenzoylformateC11H11ClO3Methyl group instead of ethyl
Ethyl 4-chloro-3-fluorobenzoylformateC10H8ClFO3Fluorine substituent instead of ethyl

These variations influence their physical properties, reactivity, and applications.

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